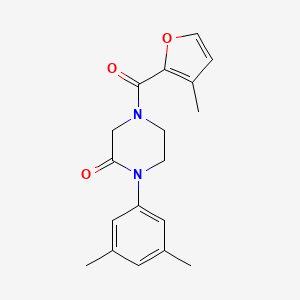

![molecular formula C17H21NO2 B5500052 1-[(3-甲基-1-苯并呋喃-2-基)羰基]氮杂环烷](/img/structure/B5500052.png)

1-[(3-甲基-1-苯并呋喃-2-基)羰基]氮杂环烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

- The compound is related to the benzofuran chemical group, known for its presence in a variety of pharmacologically active compounds.

Synthesis Analysis

- Benzofuran derivatives have been synthesized using various methods, including chlorination of 1-benzofuran-2-ylethanone with thionyl chloride (Kozakiewicz et al., 2007).

- Gold(III)-catalyzed tandem condensation/rearrangement/cyclization reactions have been used to synthesize 3-carbonylated benzofuran derivatives (Liu et al., 2010).

- Palladium-catalyzed cross-coupling reactions have been employed for the preparation of azulene-substituted benzofurans (Shoji et al., 2018).

Molecular Structure Analysis

- The benzofuran ring system and carbonyl group in related compounds are often coplanar, with specific C—H⋯O contacts and π–π interactions (Kozakiewicz et al., 2007).

Chemical Reactions and Properties

- Benzofuran derivatives can participate in [4 + 1 + 1] annulations, forming complex structures like fused benzofuro[3,2- b]pyridines (Zeng et al., 2019).

- They can also undergo transformations involving ring-expansion reactions and cyclization (Behler et al., 2011).

Physical Properties Analysis

- The physical properties of benzofuran derivatives can be investigated through various spectroscopic methods, including UV/vis spectroscopy and theoretical calculations (Halim & Ibrahim, 2022).

Chemical Properties Analysis

- Benzofuran compounds exhibit aromatic π–π interactions and C—H⋯π interactions in their crystal structures (Choi et al., 2008).

- Their reactivity can include nucleophilic substitutions and electrophilic aromatic substitution reactions (Xu et al., 2011).

科学研究应用

羰基化合物分析

羰基化合物,包括酮、醛和羧酸,是各种化学分析和合成过程中的基础。为其鉴定和定量而开发的技术,例如分光光度测定,在像1-[(3-甲基-1-苯并呋喃-2-基)羰基]氮杂环烷这样的复杂分子的研究和应用中至关重要。灵敏方法的开发允许在碳水化合物和其他物质存在的情况下快速准确地测量这些化合物 (Paz 等,1965)。

苯并呋喃衍生物

苯并呋喃衍生物以其在材料科学、药理学和有机合成中的广泛应用而闻名。对苯并呋喃化合物的合成和配位反应的研究已经产生了具有高热稳定性的新型材料。这些化合物用于开发表现出独特热性质的金属配合物 (Mojumdar 等,2009)。此外,苯并呋喃衍生物已被合成用作抗菌剂,突出了它们在医学和环境应用中的重要性 (Budhwani 等,2017)。

氮杂环烷衍生物

虽然没有发现关于 1-[(3-甲基-1-苯并呋喃-2-基)羰基]氮杂环烷的具体研究,但对氮杂环烷衍生物及其从氧代茚满羧酸酯的合成进行了探索,提供了宝贵的见解。这些研究证明了通过铋介导的扩环反应生成八元环内酰胺的可行性,展示了创建具有显着生物和化学性质的结构多样的化合物的潜力 (Behler 等,2011)。

属性

IUPAC Name |

azocan-1-yl-(3-methyl-1-benzofuran-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-13-14-9-5-6-10-15(14)20-16(13)17(19)18-11-7-3-2-4-8-12-18/h5-6,9-10H,2-4,7-8,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICLEFSRRXARRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)N3CCCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5499972.png)

![N-(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5499992.png)

![6-(4-chloro-3-nitrophenyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5499993.png)

![N-(2-(4-bromophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-methoxybenzamide](/img/structure/B5500012.png)

![2-(4-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5500022.png)

![1-benzoyl-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5500024.png)

![3-({[3-(acetylamino)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5500035.png)

![methyl 2-({3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5500044.png)

![{1-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1,4-diazepan-6-yl}acetic acid](/img/structure/B5500060.png)

![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-morpholin-4-ylpyrimidine-5-carboxamide](/img/structure/B5500068.png)